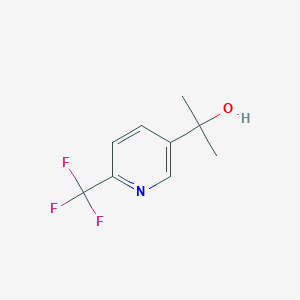
3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE is an organic compound with the molecular formula C12H9Cl2NO. It is a derivative of aniline, where the aniline moiety is substituted with a 2,3-dichlorophenoxy group.
Méthodes De Préparation
The synthesis of 3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,3-dichlorophenol with aniline. The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the chlorine atoms or the phenoxy group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
Applications De Recherche Scientifique
3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential antifungal and antibacterial properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE can be compared with other similar compounds such as:
- 2-(3-Chlorophenoxy)aniline
- 4-(3,4-Dichlorophenoxy)aniline
- 3-Chloro-4-(2,4-dichlorophenoxy)aniline These compounds share structural similarities but differ in the position and number of chlorine atoms or other substituents. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
887580-66-7 |
|---|---|
Formule moléculaire |
C12H9Cl2NO |
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
3-(2,3-dichlorophenoxy)aniline |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-5-2-6-11(12(10)14)16-9-4-1-3-8(15)7-9/h1-7H,15H2 |
Clé InChI |
ZUTPXSXHROJBLG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=C(C(=CC=C2)Cl)Cl)N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=C(C(=CC=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1503153.png)





![2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503169.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-oxazolidin-2-ylidene)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1503181.png)



